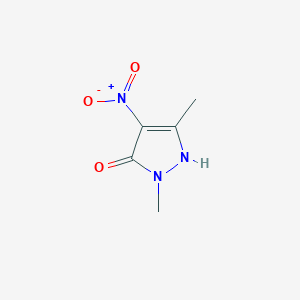

1,3-dimethyl-4-nitro-1H-pyrazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4-nitro-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-3-4(8(10)11)5(9)7(2)6-3/h6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHYBLUWMWRWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661746 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Tautomerism and Isomerism in 1,3 Dimethyl 4 Nitro 1h Pyrazol 5 Ol Systems

Principles of Prototropic Tautomerism in Pyrazol-5-ols

Prototropic tautomerism involves the migration of a proton, resulting in the interconversion of isomers. In pyrazol-5-ol systems, three primary tautomeric forms are generally considered: the OH-form (A), the NH-form (B), and the CH-form (C), as depicted in Scheme 1. bas.bgclockss.org The equilibrium between these tautomers is dynamic and highly sensitive to various factors, including the electronic nature of substituents on the pyrazole (B372694) ring, the polarity of the solvent, temperature, and concentration. bas.bgresearchgate.netfu-berlin.de

OH-form (Hydroxy-pyrazole form): This tautomer possesses an aromatic pyrazole ring with a hydroxyl group at the C5 position.

NH-form (Pyrazolone form): This form features a keto group at C5 and a proton on one of the nitrogen atoms, breaking the aromaticity of the pyrazole ring to some extent.

CH-form (Pyrazolone form): In this tautomer, the proton is located at the C4 position, resulting in a different conjugated system compared to the NH-form.

Experimental Investigations of Tautomeric Equilibria

Experimental studies are crucial for elucidating the predominant tautomeric forms of pyrazol-5-ols in different states. The primary techniques employed for this purpose are spectroscopic analysis and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution. bohrium.com By analyzing the chemical shifts and coupling constants from 1H, 13C, and 15N NMR spectra, researchers can identify and quantify the different tautomers present. mdpi.comnih.govresearchgate.net

For example, the chemical shift of the carbon at position 5 (C5) is significantly different in the OH and NH forms. In the OH-form, C5 is attached to a hydroxyl group and typically resonates at a lower field compared to the keto-carbon of the NH-form. researchgate.net Similarly, 15N NMR can distinguish between the "pyridine-like" and "pyrrole-like" nitrogen environments in the different tautomers. mdpi.comnih.gov

In the solid state, X-ray crystallography provides unambiguous structural determination, revealing which tautomer is present in the crystal lattice. fu-berlin.demdpi.comnih.gov For instance, studies on similar pyrazolone (B3327878) derivatives have shown that they can exist as the OH-form in the solid state, often forming hydrogen-bonded dimers. mdpi.comnih.gov

The following table summarizes typical NMR chemical shift ranges that can be used to differentiate between the tautomeric forms of pyrazol-5-ols.

| Tautomeric Form | Key Spectroscopic Feature |

| OH-form | 13C NMR: C5 chemical shift is in the enolic region. 1H NMR: A signal corresponding to the hydroxyl proton (OH) is observed, which is typically broad and its position is solvent-dependent. |

| NH-form | 13C NMR: C5 chemical shift is characteristic of a keto-carbonyl group. 1H NMR: A signal for the NH proton is present. The geminal coupling constant 2J[C4, H] is significantly smaller (around 4-5 Hz) compared to the OH and CH forms (9-11 Hz). researchgate.net |

| CH-form | 1H NMR: A signal for the proton at C4 is observed, often as a distinct singlet if no adjacent protons are present for coupling. This form is more prevalent in nonpolar solvents. researchgate.net |

Theoretical Studies on the Tautomeric Preferences of 1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol

Computational chemistry provides valuable insights into the intrinsic stabilities of tautomers and the factors governing their equilibrium. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the tautomeric forms of pyrazol-5-ols. researchgate.netresearchgate.netresearchgate.net

Theoretical calculations can determine the relative energies and Gibbs free energies of the different tautomers, thereby predicting their relative stabilities. researchgate.net These calculations can be performed for isolated molecules (in the gas phase) or in the presence of a solvent using continuum models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net For many pyrazolone systems, theoretical studies have shown that the relative stability order can change depending on the medium. In the gas phase, the CH form is often predicted to be the most stable, followed by the NH and then the OH form. researchgate.net However, in polar solvents, the NH and OH forms can be stabilized through hydrogen bonding, altering the equilibrium.

The nature of the substituents on the pyrazole ring has a profound impact on the tautomeric equilibrium. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize different tautomeric forms through resonance and inductive effects. researchgate.net

In the case of this compound, the key substituents are the two methyl groups and the nitro group.

Methyl groups (at N1 and C3): These are weakly electron-donating groups.

Nitro group (at C4): This is a very strong electron-withdrawing group.

Theoretical studies on substituted pyrazoles have shown that electron-donating groups tend to favor the tautomer where the proton is on the nitrogen adjacent to the carbon bearing the substituent (the C3-tautomer in many notations). nih.gov Conversely, strong electron-withdrawing groups like the nitro group are expected to significantly influence the electron distribution in the ring, thereby affecting the relative stabilities of the tautomers. The strong electron-withdrawing nature of the nitro group at the C4 position would likely favor the enol (OH) form to maintain the aromaticity of the pyrazole ring, which would be disrupted in the keto (NH or CH) forms.

Impact of Tautomerism on Chemical Reactivity Profiles

The existence of a tautomeric equilibrium means that this compound can exhibit ambivalent reactivity, acting as different chemical species depending on the reaction conditions. nih.gov The presence of multiple tautomers provides different reactive sites, leading to a variety of possible reaction products. nih.gov

For example, in alkylation reactions, the OH-tautomer can undergo O-alkylation to form a 5-alkoxy-pyrazole. The NH-tautomer, if it were to form, could potentially undergo N-alkylation, although in this specific N-substituted compound, this is not possible at N1. The CH-form could lead to C-alkylation at the C4 position. The regioselectivity of such reactions is often dependent on the reaction conditions (e.g., solvent, base) which can shift the tautomeric equilibrium to favor one form over the others. Consequently, a thorough understanding of the tautomeric behavior is essential for predicting and controlling the outcome of chemical reactions involving this compound. nih.gov

Reactivity and Mechanistic Studies of 1,3 Dimethyl 4 Nitro 1h Pyrazol 5 Ol

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring

In the case of 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol, the reactivity is significantly modified by the substituents. The C4 position is occupied by a strongly electron-withdrawing nitro group, which deactivates the ring towards electrophilic aromatic substitution. Conversely, this deactivation, coupled with the presence of substituents at C3 and C5, makes the ring more susceptible to nucleophilic attack, particularly at the C5 position, which bears a hydroxyl group that can be converted into a good leaving group.

Regioselectivity in substitution reactions on the pyrazole ring is governed by a combination of electronic and steric factors of the attached groups. nih.gov For this compound, the substitution pattern is well-defined:

Electrophilic Substitution: The C4 position, the usual site for electrophilic attack in pyrazoles, is blocked by the nitro group. nih.gov The strong deactivating nature of the nitro group further diminishes the likelihood of electrophilic substitution at any other position on the ring under standard conditions.

Nucleophilic Substitution: The C5 position is the primary site for nucleophilic substitution. The hydroxyl group at C5 can be replaced by other nucleophiles, a reaction facilitated by its conversion to a better leaving group, such as a chloride. The synthesis of various 5-substituted pyrazole derivatives, such as 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole from 5-chloro-1,3-dimethyl-4-nitropyrazole, demonstrates the viability of nucleophilic aromatic substitution (SNAr) at this position. researchgate.netznaturforsch.com The regioselectivity is high due to the electronic activation provided by the adjacent nitro group.

The reaction between a non-symmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine (B178648) can lead to two different pyrazole regioisomers, with the outcome depending on steric and electronic effects. nih.govconicet.gov.ar However, for pre-formed pyrazoles like this compound, the regioselectivity of subsequent substitutions on the ring is dictated by the existing functional groups.

Reactions Involving the Hydroxyl and Nitro Functional Groups

The hydroxyl and nitro groups are the most reactive sites in the molecule for further chemical transformations.

The C5-hydroxyl group confers the properties of a pyrazol-5-one. Pyrazol-5-ones are known to exist in multiple tautomeric forms, most commonly the OH, CH, and NH forms. researchgate.net This tautomerism can influence their reactivity. The hydroxyl moiety in this compound can undergo several important chemical transformations. A key reaction is its conversion into a halogen, typically chlorine, which then serves as an excellent leaving group for SNAr reactions. This allows for the introduction of a wide range of nitrogen and other nucleophiles at the C5 position.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | POCl₃ or SOCl₂ | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | Conversion to Leaving Group |

| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | Hydrazine (N₂H₄) | 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole researchgate.net | Nucleophilic Aromatic Substitution |

| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | D,L-α-Amino Acids | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids znaturforsch.com | Nucleophilic Aromatic Substitution |

The nitro group at the C4 position is readily reduced to a primary amino group, a cornerstone transformation in the functionalization of this molecule. This reduction opens pathways to a variety of derivatives, including fused heterocyclic systems. The resulting 4-amino-1,3-dimethyl-1H-pyrazol-5-ol is a versatile intermediate. For example, when N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acids are subjected to reductive conditions, the nitro group is converted to an amine, which then undergoes intramolecular cyclization to form pyrazolo[3,4-b]pyrazin-5-ones. znaturforsch.com

A wide array of reducing agents can be employed for the conversion of nitro groups to amines, with the choice of reagent allowing for chemoselectivity in complex molecules. wikipedia.orgorganic-chemistry.org

| Reagent(s) | Product of Reduction | Notes |

| Catalytic Hydrogenation (H₂, Pd/C or PtO₂) | 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol | A common and clean method for nitro group reduction. wikipedia.org |

| Metal/Acid (e.g., Fe/HCl, SnCl₂) | 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol | Classical method for nitroarene reduction. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol | Useful for selective reductions. wikipedia.org |

| Catalytic Transfer Hydrogenation | 4-Amino-1,3-dimethyl-1H-pyrazol-5-ol | Involves reductive lactamization in specific substrates. znaturforsch.com |

Detailed Mechanistic Investigations of Nitro-Pyrazole Transformations

The formation and rearrangement of nitropyrazoles have been the subject of detailed mechanistic studies to understand the pathways governing the introduction and migration of the nitro group.

While this compound is a C-nitropyrazole, the synthesis of such compounds often proceeds through the rearrangement of an N-nitropyrazole intermediate. nih.gov The thermal or acid-catalyzed rearrangement of N-nitropyrazoles to C-nitropyrazoles is a significant transformation in azole chemistry. researchgate.net

Mechanistic studies, supported by experimental evidence and density functional theory (DFT) calculations, have shown that the thermal rearrangement of 1-nitropyrazoles to 3(5)-nitropyrazoles and 4-nitropyrazoles does not proceed via a radical dissociation-recombination mechanism. Instead, the evidence strongly points towards an intramolecular process. researchgate.netacs.org The favored mechanism is a acs.orgresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom to a carbon atom of the pyrazole ring. acs.orgosi.lv This is often followed by a acs.orgresearchgate.net sigmatropic proton shift to restore aromaticity, completing the rearrangement. osi.lv Computational studies have explored the transition states and energy barriers for these pathways, confirming the favorability of the intramolecular sigmatropic shift. researchgate.netresearchgate.net

Addition Reactions to this compound Frameworks

The framework of this compound, and more broadly its analogs, is susceptible to addition reactions, particularly nucleophilic additions. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the electron density of the pyrazole ring, making the C5 position an electrophilic center prone to attack by nucleophiles.

A notable example of this reactivity is observed in the derivatization of a closely related analog, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. This compound undergoes a nucleophilic aromatic substitution (SNAr) reaction, which proceeds through an addition-elimination mechanism. For instance, the reaction with various D,L-α-amino acids leads to the formation of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. znaturforsch.com In this transformation, the amino group of the amino acid acts as the nucleophile, attacking the C5 carbon of the pyrazole ring. This initial addition step is followed by the elimination of the chloride ion, resulting in the substituted product. This reaction underscores the susceptibility of the C5 position to nucleophilic attack, a characteristic that is expected to be present in this compound as well, where the hydroxyl group could potentially be displaced under certain conditions or be activated to facilitate addition.

Detailed findings from the reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids are presented in the table below.

| Reactant (D,L-α-amino acid) | Product | Reaction Conditions | Yield |

|---|---|---|---|

| Glycine | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)glycine | EtOH/H₂O, NaHCO₃, reflux | Good |

| Alanine | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)alanine | EtOH/H₂O, NaHCO₃, reflux | Good |

| Valine | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)valine | EtOH/H₂O, NaHCO₃, reflux | Good |

| Leucine | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)leucine | EtOH/H₂O, NaHCO₃, reflux | Good |

| Phenylalanine | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)phenylalanine | EtOH/H₂O, NaHCO₃, reflux | Good |

| Proline | 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)pyrrolidine-2-carboxylic acid | EtOH/H₂O, NaHCO₃, reflux | Good |

Cycloaddition Chemistry of this compound Analogs

The pyrazole nucleus and its derivatives can participate in various cycloaddition reactions, acting as either the diene or dienophile component, or as a 1,3-dipole precursor, leading to the formation of fused heterocyclic systems. The electronic nature of the substituents on the pyrazole ring plays a crucial role in determining its reactivity in these pericyclic reactions.

While specific examples of cycloaddition reactions involving this compound are not extensively documented, the reactivity of analogous nitropyrazole systems provides valuable insights. For instance, nitropyrazoles can be utilized as precursors for the synthesis of pyrazolopyridazines and other fused systems through cycloaddition pathways. The reaction of a 1-(4-nitrophenyl)-pyrazol-4-yl derivative with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields an enaminone, which then undergoes a 1,3-dipolar cycloaddition reaction with hydrazonoyl halides. tandfonline.com This sequence leads to the formation of novel bipyrazolyl methanone (B1245722) derivatives, which can be further cyclized. tandfonline.com

The general scheme for such a 1,3-dipolar cycloaddition is depicted below, showcasing the formation of a new pyrazole ring fused to the existing pyrazole framework.

| Dipolarophile | 1,3-Dipole (from Hydrazonoyl Halide) | Product (Bipyrazolyl methanone) | Reaction Conditions |

|---|---|---|---|

| Enaminone derived from a 4-acetyl-1-(4-nitrophenyl)pyrazole | C-Aryl-N-phenylnitrilimine | 1-(5-Aryl-1-phenyl-1H-pyrazol-4-yl)-3-(pyrazol-4-yl)propan-1-one derivative | Chloroform, triethylamine, reflux |

These studies on analogous systems suggest that the this compound scaffold holds potential for participating in cycloaddition reactions. The presence of the nitro group can activate adjacent double bonds, making the pyrazole ring a potential dienophile in Diels-Alder reactions. Conversely, derivatization of the hydroxyl group or other positions could lead to the formation of diene or 1,3-dipolar systems capable of undergoing cycloaddition with various reaction partners. Further research in this area would be beneficial to fully explore the synthetic utility of this compound in constructing complex heterocyclic architectures.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map can be assembled.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms. For 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol, the ¹H NMR spectrum is expected to show distinct signals for the two methyl groups (N-CH₃ and C-CH₃). Their chemical shifts would differ based on their attachment to a nitrogen or carbon atom within the heterocyclic ring. The ¹³C NMR spectrum would correspondingly show signals for the two methyl carbons and the three carbons of the pyrazole (B372694) ring. The presence of the electron-withdrawing nitro group (-NO₂) is anticipated to significantly influence the chemical shifts of nearby carbon and hydrogen atoms, typically shifting them to a higher frequency (downfield).

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, although for this specific compound with isolated methyl groups, significant correlations might not be observed unless long-range couplings are resolved.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would definitively link the proton signals of the two methyl groups to their corresponding carbon signals.

While specific spectral data for this compound is not widely reported, analysis of related pyrazole structures provides expected values. For example, in similar 1,3-dimethylpyrazole (B29720) systems, N-methyl protons typically appear in the range of 3.5-4.0 ppm, while C-methyl protons are found further upfield.

Conformational analysis using NMR, often employing Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), provides insights into the spatial arrangement of atoms. These experiments detect protons that are close in space, even if they are not directly connected through bonds. For a relatively rigid structure like the pyrazole ring, NOE can confirm the relative positions of substituents. For instance, an NOE correlation between the protons of one of the methyl groups and a specific proton on a neighboring substituent (if present) could confirm a particular conformation or isomeric form. Variable-temperature NMR studies could also be employed to investigate any dynamic processes or the presence of different conformers in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by vibrations from its key functional groups. The analysis would likely focus on the pyrazolone (B3327878) tautomer (2,5-dimethyl-4-nitro-1H-pyrazol-3-one), which features a carbonyl group.

Nitro Group (NO₂): The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ region.

Carbonyl Group (C=O): If the compound exists in its pyrazolone form, a strong absorption band corresponding to the C=O stretching vibration would be expected, typically in the range of 1650-1720 cm⁻¹.

C=N and C=C Bonds: The pyrazole ring contains C=N and C=C bonds, which would produce stretching vibrations in the 1450-1650 cm⁻¹ region of the spectrum.

C-H Bonds: Stretching and bending vibrations for the methyl (CH₃) groups would be observed. C-H stretching typically occurs just below 3000 cm⁻¹, while bending modes appear in the 1350-1470 cm⁻¹ range.

An interactive table summarizing the expected IR absorption frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Carbonyl (C=O) | Stretch | 1650 - 1720 |

| Ring C=N / C=C | Stretch | 1450 - 1650 |

| Methyl (C-H) | Stretch | 2850 - 3000 |

| Methyl (C-H) | Bend | 1350 - 1470 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

For this compound (molecular formula C₅H₇N₃O₃), the monoisotopic mass is 157.04874 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) would provide structural information. Plausible fragmentation pathways for this molecule could include:

Loss of the nitro group (•NO₂), a common fragmentation for nitro compounds, leading to a fragment ion at m/z 111.

Loss of a methyl radical (•CH₃) from one of the methyl groups.

Cleavage of the pyrazole ring itself, leading to smaller fragment ions.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this molecule.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 158.05602 | 127.0 |

| [M+Na]⁺ | 180.03796 | 137.3 |

| [M-H]⁻ | 156.04146 | 128.1 |

| [M+K]⁺ | 196.01190 | 131.6 |

Data sourced from PubChemLite.

X-ray Crystallography for Three-Dimensional Structure Elucidation

Should suitable single crystals of this compound be grown, a diffraction experiment would yield its definitive solid-state structure. The analysis would reveal:

The crystal system and space group.

The precise dimensions of the unit cell (a, b, c, α, β, γ).

The exact bond lengths and angles of the pyrazole ring and its substituents.

The planarity of the pyrazole ring.

Intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing.

While crystal structures for many pyrazole derivatives have been reported, a specific structure for this compound is not available in the searched literature. The determination of its crystal structure would be a valuable contribution to the chemical literature, confirming its tautomeric form in the solid state and revealing its supramolecular chemistry.

Determination of Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is determined primarily by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed analysis of intermolecular interactions that govern the supramolecular architecture. While specific crystallographic data for this compound are not publicly available, analysis of closely related structures, such as 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol, provides insight into the types of interactions that are likely to be present.

In the crystal lattice of pyrazole derivatives, molecules are often linked through a network of hydrogen bonds and other non-covalent interactions. For instance, in the structure of 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol, intermolecular N—H⋯O and C—H⋯O hydrogen bonds are crucial in forming a two-dimensional network. nih.gov The presence of a hydroxyl group (-OH), a nitro group (-NO2), and the pyrazole ring in this compound suggests that its crystal structure would similarly be stabilized by a variety of hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and nitro groups, along with the nitrogen atom of the pyrazole ring, can act as acceptors.

Furthermore, π–π stacking interactions between the pyrazole rings of adjacent molecules may also contribute to the stability of the crystal packing. Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular interactions in crystals, providing a fingerprint of the packing environment.

The following table presents hydrogen bond data for the analogous compound, 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol, which illustrates the typical interactions that could be expected. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1N1···O1 | 0.94(2) | 1.71(2) | 2.6446(16) | 173(2) |

| C3—H3A···O1 | 0.93 | 2.53 | 3.2549(19) | 135 |

| Data for 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons and the presence of chromophores.

For this compound, the pyrazole ring, the nitro group (-NO2), and the hydroxyl group (-OH) are the primary moieties that influence its electronic spectrum. The nitro group is a strong chromophore and an electron-withdrawing group, which can significantly affect the electronic transitions of the aromatic pyrazole system. The spectrum is expected to show absorptions corresponding to π→π* transitions, associated with the conjugated system of the pyrazole ring, and n→π* transitions, which involve the non-bonding electrons on the oxygen atoms of the nitro and hydroxyl groups and the nitrogen atoms of the pyrazole ring.

The π→π* transitions are typically high-intensity absorptions, while n→π* transitions are of lower intensity. The presence of the nitro group attached to the conjugated system is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band compared to the unsubstituted pyrazole. The solvent used for analysis can also influence the position and intensity of absorption bands, particularly for n→π* transitions, due to interactions with the solute molecule.

While the specific experimental UV-Vis spectrum for this compound is not detailed in the available literature, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can provide reliable predictions of the electronic transitions and absorption maxima (λmax). For comparison, a related pyrazoline derivative, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, was found to have an experimental λmax at 300 nm. researchgate.net

The table below outlines the expected electronic transitions for this compound.

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π antibonding | 200-400 nm | High |

| n → π | non-bonding to π antibonding | > 300 nm | Low |

Computational Chemistry and Molecular Modeling of 1,3 Dimethyl 4 Nitro 1h Pyrazol 5 Ol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For derivatives of nitropyrazole, DFT methods are frequently employed to investigate molecular geometry, electronic properties, and reactivity. researchgate.net

Optimization of Molecular Geometries and Energetic Considerations

The first step in computational analysis is determining the molecule's most stable three-dimensional structure, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G**, researchers can calculate the molecular geometry that corresponds to the lowest energy state. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For pyrazole (B372694) derivatives, theoretical calculations have shown excellent agreement with experimental data, such as those obtained from X-ray crystallography. nih.govarkat-usa.org In the case of 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol, DFT optimization would define the precise orientation of the methyl, nitro, and hydroxyl groups relative to the pyrazole ring, confirming the planarity of the ring and identifying the most stable conformers. Energetic considerations also reveal the molecule's thermodynamic stability.

Table 1: Representative Calculated Bond Lengths in Pyrazole Derivatives

| Bond | Typical Calculated Length (Å) | Reference Compound(s) |

|---|---|---|

| N–N | 1.372 - 1.381 | Nitrophenyl-dihydropyrazole derivatives nih.gov |

| C=N | 1.298 - 1.300 | Nitrophenyl-dihydropyrazole derivatives nih.gov |

| C–C (ring) | ~1.39 - 1.45 | Phenyl-pyrazole-carboxylic acid arkat-usa.org |

This table presents typical bond lengths for related structures calculated using DFT methods to illustrate expected values.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. malayajournal.orgajchem-a.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org

In this compound, the HOMO is expected to be localized on the electron-rich pyrazole ring and the hydroxyl group, which act as electron donors. Conversely, the LUMO is likely centered on the electron-withdrawing nitro group, which serves as an electron acceptor. malayajournal.orgyoutube.com This separation of frontier orbitals indicates a potential for intramolecular charge transfer, a property relevant to nonlinear optical materials. ajchem-a.commdpi.com The analysis of these orbitals helps in understanding the molecule's behavior in chemical reactions, as the HOMO is the site of nucleophilic attack and the LUMO is the site of electrophilic attack. youtube.com

Table 2: Frontier Orbital Energies and Energy Gaps for Related Nitroaromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 malayajournal.org |

This table provides examples of HOMO-LUMO energies for similar heterocyclic and nitroaromatic compounds to provide context for the expected electronic properties of the title compound.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. bhu.ac.in It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. bhu.ac.inresearchgate.net

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro and hydroxyl groups, highlighting these as the primary sites for hydrogen bonding and electrophilic interactions. nih.govmdpi.com The hydrogen atom of the hydroxyl group and the regions near the methyl groups would likely exhibit a positive potential (blue), indicating them as potential sites for nucleophilic interactions. bhu.ac.in

High-Level Quantum Chemical Calculations

While DFT provides robust results for many molecular systems, high-level quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2) or composite methods, can offer even greater accuracy, particularly for calculating reaction energies and transition states. mdpi.com These methods, though more computationally intensive, provide a deeper understanding of the electronic structure and reaction dynamics.

Reaction Pathway Analysis and Transition State Identification

Understanding how a molecule is formed or how it reacts is a fundamental aspect of chemistry. High-level quantum chemical calculations are instrumental in mapping potential energy surfaces for chemical reactions. mdpi.com This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy of the reaction.

For this compound, this type of analysis could be applied to model its synthesis, for example, from a precursor like 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. Computational modeling could elucidate the mechanism of the nucleophilic substitution reaction where the chloro group is replaced by a hydroxyl group, identifying the transition state structure and calculating the reaction barrier. mdpi.com This information is invaluable for optimizing reaction conditions and understanding the underlying chemical principles governing its reactivity. nih.govresearchgate.net

Advanced Simulation Techniques for Understanding Molecular Behavior

Advanced simulation techniques are instrumental in elucidating the dynamic nature and interaction of this compound at an atomic level. Methodologies such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) are pivotal in this regard.

Molecular dynamics simulations allow for the observation of the conformational landscape of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can predict how the molecule will behave in different environments, such as in aqueous solution or in the presence of a biological receptor. For instance, these simulations can reveal the flexibility of the pyrazole ring and the rotational freedom of the nitro and methyl groups, which are crucial for its interaction with other molecules.

Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach, where a small, electronically significant part of the system (like the pyrazole ring and its functional groups) is treated with high-level quantum mechanics, while the surrounding environment (like a solvent or a protein) is treated with more computationally efficient molecular mechanics. rsc.org This approach is particularly useful for studying reaction mechanisms or electronic properties of this compound in a complex environment. For example, a QM/MM study could elucidate the electronic changes that occur upon the deprotonation of the hydroxyl group.

Recent computational studies on related nitro-containing heterocyclic compounds have demonstrated the power of these techniques. For example, reactive molecular dynamics simulations (ReaxFF-MD) have been used to investigate the decomposition mechanisms of energetic materials under shock loading, providing insights into the initial chemical events at the molecular level. nih.gov Similar approaches could be applied to this compound to understand its stability and potential reactivity under various conditions.

Table 1: Illustrative Conformational Analysis of this compound from a Hypothetical Molecular Dynamics Simulation

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C-C-N-O (nitro group) | 15.2 | 5.1 |

| N-N-C-C (ring) | -0.5 | 2.3 |

| C-N-C-H (methyl group 1) | 60.1 | 10.5 |

| C-N-C-H (methyl group 3) | -58.9 | 11.2 |

Note: This data is illustrative and intended to represent typical outputs from a molecular dynamics simulation.

Derivation of Structure-Reactivity Relationships from Computational Data

Computational data is a cornerstone for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). For this compound, these relationships help in predicting its chemical reactivity and potential biological activity based on its molecular structure.

Density Functional Theory (DFT) is a widely used quantum chemical method to calculate the electronic structure of molecules. nih.govmdpi.com From DFT calculations, various molecular descriptors can be obtained that are critical for understanding reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. cuny.edu The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. For this compound, the nitro group would be expected to create a significant electron-withdrawing effect, influencing the reactivity of the pyrazole ring.

Studies on similar pyrazole derivatives have successfully used these computational descriptors to correlate with their observed biological activities or chemical properties. nih.gov For instance, molecular docking studies, which predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have been performed on derivatives of 1,3-dimethyl-4-nitro-1H-pyrazol-5-yl to investigate their potential as inhibitors for specific enzymes. dntb.gov.uaju.edu.jo

Table 2: Hypothetical Calculated Electronic Properties of this compound and a Related Analog using DFT (B3LYP/6-31G)*

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -7.25 | -2.15 | 5.10 | 4.8 |

| 1,3-dimethyl-1H-pyrazol-5-ol (analog) | -6.10 | -1.05 | 5.05 | 2.5 |

Note: This data is hypothetical and for illustrative purposes to show how computational data can be used to compare related molecules.

By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating these descriptors, a database can be built. This database can then be used to develop QSAR models that can predict the reactivity or activity of new, unsynthesized derivatives, thus guiding future experimental work.

Derivatization and Functionalization Strategies Centered on 1,3 Dimethyl 4 Nitro 1h Pyrazol 5 Ol

Alkylation and Acylation at Carbon Positions of the Pyrazole (B372694) Ring

The reactivity of the pyrazole ring in 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol is significantly influenced by its tautomeric forms and the electronic effects of its substituents. The compound exists in equilibrium between the hydroxyl form (pyrazol-5-ol) and the keto form (pyrazolin-5-one). The C4 position, situated between two carbonyl-like groups in the keto tautomer, is particularly susceptible to electrophilic substitution.

Acylation at the C4 position is a well-established strategy for functionalizing pyrazol-5-ones. This reaction is typically carried out by treating the pyrazolone (B3327878) with an acyl chloride in the presence of a base, such as calcium hydroxide, in an anhydrous solvent like dioxane. rsc.org The base plays a dual role: it facilitates the formation of the pyrazolone anion, which is the active nucleophile, and it neutralizes the hydrogen chloride byproduct. This method allows for the regioselective introduction of various aroyl groups at the C4 position. rsc.org The resulting 4-acyl-pyrazol-5-one derivatives are of significant interest as they are effective extractants and chelating agents for metal ions. rsc.org

While C-acylation is a common and efficient transformation, direct C-alkylation at the C4 position is less straightforward. The nucleophilic character of the C4 carbon allows for reactions like Michael additions to activated alkenes, such as nitroalkenes, often catalyzed by organocatalysts. rwth-aachen.de However, the strong electron-withdrawing nature of the nitro group at the C4 position in the title compound deactivates this position towards standard electrophilic alkylation reactions. Functionalization strategies often proceed by first modifying or replacing the nitro group to enable subsequent C-C bond formation.

| Reaction Type | Reagents | Position | Key Features |

| C-Acylation | Aroyl Chlorides, Ca(OH)₂ | C4 | Regioselective; proceeds via the pyrazolone tautomer; products are useful as metal extractants. rsc.org |

| Michael Addition | Nitroalkenes, Organocatalyst | C4 | Forms C-C bond; applicable to related pyrazolones lacking a C4-nitro group. rwth-aachen.de |

N-Functionalization of the Pyrazole Nitrogen Atoms

In the specific case of this compound, the two nitrogen atoms within the pyrazole ring (N1 and N2) are already substituted with methyl groups. This structural feature precludes any further direct N-alkylation or N-acylation at these positions. semanticscholar.orgmdpi.com The synthetic utility of this compound, therefore, hinges on the reactivity of its other functional sites, namely the C5-hydroxyl group and the C4 position, rather than the ring nitrogen atoms.

Derivatization strategies for related pyrazole compounds that possess an N-H bond often involve N-alkylation under basic conditions with alkyl halides or through acid-catalyzed reactions with electrophiles like trichloroacetimidates. mdpi.comgoogle.com However, these methods are not applicable to the fully N-substituted this compound.

O-Derivatization of the Hydroxyl Group

The hydroxyl group at the C5 position of this compound is a key site for derivatization, enabling the synthesis of various ethers and esters. This functionalization proceeds via the pyrazol-5-ol tautomer.

O-acylation, leading to the formation of pyrazolyl esters, can occur as a competing pathway during C-acylation reactions, particularly if reaction conditions are not carefully controlled to favor C-acylation. rsc.org Selective O-acylation can be achieved by reacting the pyrazol-5-ol with acyl chlorides or anhydrides under conditions that favor reaction at the oxygen atom.

Similarly, O-alkylation to form pyrazolyl ethers can be accomplished using standard ether synthesis protocols, such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. These derivatization reactions are fundamental for modifying the molecule's steric and electronic properties.

Synthesis of Fused Heterocyclic Ring Systems Incorporating the Pyrazol-5-ol Moiety

The this compound scaffold is an excellent starting material for the construction of more complex, fused heterocyclic systems. These reactions leverage the existing pyrazole ring as a foundation and build additional rings onto it, leading to compounds with potentially enhanced biological or material properties. chim.it

A significant synthetic application of this compound derivatives is the synthesis of pyrazolo[3,4-b]pyrazin-5(4H)-ones. znaturforsch.comznaturforsch.com This pathway does not use the pyrazol-5-ol directly but starts from its chlorinated analogue, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, which is readily prepared from the parent compound.

The key steps in this synthetic strategy are:

Nucleophilic Aromatic Substitution (SNAr): The chloro-derivative undergoes an SNAr reaction with the amino group of various D,L-α-amino acids. The reaction is typically performed in a mixed solvent system like ethanol/water with a base such as sodium bicarbonate to neutralize the liberated HCl. znaturforsch.comznaturforsch.com This step couples the amino acid to the C5 position of the pyrazole ring.

Reductive Lactamization: The resulting N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-D,L-α-amino acid intermediate is then subjected to catalytic hydrogenation (e.g., using H₂ gas and a 5% Pd/C catalyst). znaturforsch.com This process simultaneously reduces the nitro group at C4 to an amino group and facilitates a spontaneous intramolecular cyclization (lactamization) between the newly formed amino group and the carboxylic acid moiety of the amino acid side chain.

Oxidation: The final step involves air oxidation of the dihydro intermediate to yield the aromatic pyrazolo[3,4-b]pyrazin-5(4H)-one ring system. znaturforsch.com

This versatile methodology allows for the synthesis of a library of 6-substituted pyrazolo[3,4-b]pyrazin-5(4H)-ones by simply varying the starting α-amino acid. znaturforsch.comznaturforsch.com

| Starting Amino Acid | Resulting 6-Substituent | Reference |

| D,L-Alanine | Methyl | znaturforsch.com |

| D,L-Valine | Isopropyl | znaturforsch.com |

| D,L-Leucine | Isobutyl | znaturforsch.com |

| D,L-Phenylalanine | Benzyl | znaturforsch.com |

| D,L-Proline | Forms a tricyclic system | znaturforsch.comznaturforsch.com |

Design and Synthesis of Ligands and Chelating Agents

The structural features of this compound and its derivatives make them attractive candidates for the design of ligands and chelating agents for metal ions. nih.gov The pyrazole ring itself, particularly the nitrogen atoms, can coordinate with metals. More importantly, the pyrazol-5-ol moiety possesses a classic bidentate chelation site composed of the C5-hydroxyl oxygen and one of the ring nitrogen atoms.

Derivatives such as the 4-acyl-pyrazol-5-ones are particularly effective as chelating agents. The introduction of the acyl group at the C4 position creates a β-diketone-like system in the pyrazolone tautomer, which is a well-known and powerful motif for metal chelation. rsc.org These compounds can form stable complexes with a variety of metal ions.

Furthermore, the pyrazole scaffold can be incorporated into larger molecular frameworks to create multifunctional chelating agents. For example, pyrazolyl units can be linked to other donor atoms to form polydentate ligands capable of forming highly stable complexes suitable for applications in catalysis or materials science. rsc.org The synthesis of pyrazolopyridines from related pyrazol-5-amine precursors has also yielded compounds with demonstrated metal-chelating and antioxidant activities. researchgate.net

Advanced Research Applications of 1,3 Dimethyl 4 Nitro 1h Pyrazol 5 Ol and Its Derivatives in Chemical Science

Utility as Versatile Building Blocks in Complex Organic Synthesis

Functionalized pyrazoles are highly valued as intermediates in the preparation of more complex molecular architectures, particularly fused heterocyclic systems. chim.itresearchgate.net Derivatives of 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol serve as key starting materials for the synthesis of novel bicyclic and polycyclic compounds, which are often explored for their potential pharmacological activities. chim.it

A prominent strategy involves using halogenated derivatives, such as 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, in nucleophilic aromatic substitution (SNAr) reactions. This compound readily reacts with nucleophiles like D,L-α-amino acids to form N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. These intermediates can then undergo a reductive lactamization process. This crucial step involves the reduction of the nitro group to an amino group, which is followed by a spontaneous intramolecular cyclization (lactamization) to yield fused heterocyclic systems like pyrazolo[3,4-b]pyrazin-5-ones. znaturforsch.com

Another key derivative, 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, is prepared from the corresponding 5-chloro derivative via hydrazinolysis. researchgate.net This hydrazino-pyrazole serves as a foundational building block for synthesizing pyrazolo[4,3-e] chim.itresearchgate.netuninsubria.ittriazines. The synthetic pathway involves acylation of the hydrazino group, followed by reduction of the nitro group and subsequent intramolecular oxidative cyclization to form the target tricyclic system. researchgate.net The utility of these pyrazole (B372694) derivatives in constructing complex fused heterocycles is summarized in the table below.

| Starting Pyrazole Derivative | Key Reagent(s) | Intermediate Product | Final Fused Heterocycle | Reference |

|---|---|---|---|---|

| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | D,L-α-Amino Acids | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids | Pyrazolo[3,4-b]pyrazin-5-ones | znaturforsch.com |

| 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole | Acylating agents, Polyphosphoric acid | 4-Amino-3-(acylhydrazino)pyrazoles | Pyrazolo[4,3-e] chim.itresearchgate.netuninsubria.ittriazines | researchgate.net |

Applications in Materials Science Research

The inherent electronic properties of the pyrazole ring, which can be tuned by substituents, make its derivatives attractive candidates for materials science research. researchgate.net

Many pyrazole-containing compounds have been investigated for their luminescent and fluorescent properties. nih.gov The development of novel materials with specific optical characteristics is a significant area of research. While extensive studies on this compound itself are limited, related pyrazole derivatives have shown promise. For instance, certain metal complexes incorporating 3-methyl-1H-pyrazole-4-carboxylic acid ligands have been shown to exhibit green fluorescence in their solid state. rsc.org The fluorescence in such systems can be attributed to the nature of the ligand and its interaction with the metal center. This suggests that the pyrazol-5-ol scaffold, with its specific electronic arrangement due to the nitro and methyl groups, could be a candidate for designing new luminescent materials, particularly when complexed with suitable metal ions.

The incorporation of heterocyclic units into polymer backbones is a well-established strategy for creating materials with tailored properties. Research has been conducted on the synthesis and polymerization of fused pyrazole systems, such as pyrazolo[4,3-C]pyridines. uobaghdad.edu.iq In these studies, pyrazole-containing monomers are prepared and subsequently copolymerized, for example, with acrylic acid via free-radical polymerization. The resulting copolymers integrate the rigid, electron-rich pyrazole moiety into a larger polymer chain. This integration can influence the thermal stability, conductivity, and other physicochemical properties of the final material. uobaghdad.edu.iq The ability to functionalize the pyrazole ring allows for fine-tuning of these properties, opening avenues for the development of specialized polymers based on the this compound framework.

Contributions to Coordination Chemistry and Metal Complex Design

The pyrazole moiety and its deprotonated form, the pyrazolate anion, are exceptional ligands in coordination chemistry. uninsubria.it They can coordinate to metal ions in various modes, leading to the formation of diverse and complex structures, from simple mononuclear species to large polynuclear clusters. saudijournals.com

The rational design of ligands is fundamental to creating metal complexes with desired geometries and properties. The this compound structure offers multiple potential coordination sites: the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group. Upon deprotonation, the resulting pyrazolate anion becomes a potent ligand.

Research on the related ligand 3,5-dimethyl-4-nitropyrazole has demonstrated its ability to form complexes with transition metals like copper(I) and silver(I). uninsubria.it Depending on the reaction stoichiometry, different structures can be isolated, such as the trinuclear complex [Cu(4-NO₂dmpz)]₃ or the anionic complex [Cu(4-NO₂dmpz)₆]²⁻. uninsubria.it The presence of the nitro group influences the electronic properties of the pyrazole ring, which in turn affects the coordination behavior and the stability of the resulting metal complexes. The pyrazol-5-ol scaffold provides an additional N,O-chelation possibility, making it a versatile platform for designing ligands that can form stable, multi-dentate complexes.

Understanding the interactions between metal centers and ligands is crucial for controlling the structure and function of coordination compounds. X-ray crystallography is a primary tool for elucidating these interactions. Studies on metal complexes with pyrazole-carboxylate ligands, for example, have revealed detailed information about their coordination. These ligands can act in both a chelating and a bridging fashion, connecting multiple metal centers to form structures like planar M₂N₄ metallocycles. researchgate.net

| Compound Name |

|---|

| This compound |

| 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole |

| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids |

| Pyrazolo[3,4-b]pyrazin-5-ones |

| 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole |

| Pyrazolo[4,3-e] chim.itresearchgate.netuninsubria.ittriazines |

| 4-Amino-3-(acylhydrazino)pyrazoles |

| 3-methyl-1H-pyrazole-4-carboxylic acid |

| Pyrazolo[4,3-C]pyridines |

| Acrylic acid |

| 3,5-dimethyl-4-nitropyrazole |

Roles in Analytical Chemistry Methodologies

The inherent structural features of this compound and its derivatives, particularly the presence of heteroatoms with lone pair electrons (N, O), the nitro group as an electron-withdrawing entity, and the acidic proton of the hydroxyl group, make them promising candidates for various applications in analytical chemistry. These functionalities allow for interactions with a range of analytes, leading to detectable changes in their physicochemical properties, which can be harnessed for qualitative and quantitative analysis. The primary analytical applications of these compounds are centered on their use as chromogenic and fluorogenic reagents, particularly in the development of chemosensors for metal ion detection.

The operational principle behind the use of pyrazole derivatives as chemosensors often involves a complexation reaction with the target analyte, typically a metal ion. This interaction leads to a modulation of the electronic properties of the pyrazole ring system, resulting in a discernible optical response, such as a change in color (colorimetric sensing) or the enhancement or quenching of fluorescence (fluorometric sensing). The specificity and sensitivity of these sensors can be fine-tuned by modifying the substituents on the pyrazole core.

While specific, detailed studies on the analytical applications of this compound are not extensively documented in publicly available literature, the broader class of nitropyrazole derivatives has demonstrated significant potential in the development of analytical methodologies. The underlying coordination chemistry of pyrazoles with metal ions provides a strong basis for their application as analytical reagents. The lone pair of electrons on the sp2-hybridized nitrogen atom of the pyrazole ring allows for the formation of coordinate bonds with metal centers. The presence of the nitro group and the hydroxyl group in this compound can further enhance its chelating ability and influence the photophysical properties of its metal complexes.

The development of colorimetric and fluorometric sensors is a significant area of research in analytical chemistry due to the potential for rapid, cost-effective, and on-site analysis. Pyrazole derivatives have been successfully employed in the fabrication of such sensors for the detection of various environmentally and biologically important metal ions. The change in the absorption or emission spectra of these compounds upon binding with a metal ion can be correlated to the concentration of the analyte, forming the basis for quantitative analysis.

Table 1: Potential Analytical Applications of this compound and its Derivatives

| Analytical Methodology | Principle | Potential Analytes | Expected Observable Change |

| Colorimetric Sensing | Formation of colored complexes with metal ions. | Transition metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺), Heavy metal ions (e.g., Pb²⁺, Hg²⁺, Cd²⁺) | Visible color change of the solution. |

| Fluorometric Sensing | Chelation-enhanced fluorescence (CHEF) or fluorescence quenching upon metal ion binding. | d¹⁰ metal ions (e.g., Zn²⁺, Cd²⁺), other fluorescently active metal ions. | Enhancement or decrease in fluorescence intensity. |

| pH Indication | Change in the electronic structure due to protonation/deprotonation of the hydroxyl group. | Protons (H⁺) | Color change corresponding to different pH values. |

| High-Performance Liquid Chromatography (HPLC) | As a chelating agent for the separation and detection of metal ions. | Metal ions that form stable complexes. | Formation of detectable metal complexes that can be separated and quantified. |

The research in the field of pyrazole-based chemosensors is continually advancing, with efforts directed towards improving selectivity, sensitivity, and response time. The synthesis of novel derivatives of this compound with specific functional groups could lead to the development of highly selective analytical reagents for a variety of target analytes.

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Methodologies for Enantioselective Synthesis

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry, as the biological activity of a compound can be highly dependent on its stereochemistry. While significant progress has been made in pyrazole (B372694) chemistry, the development of asymmetric methods for creating stereogenic centers, particularly quaternary ones, remains a challenge. thieme-connect.com Future research is increasingly directed towards novel catalytic systems that can afford enantiomerically enriched pyrazole derivatives.

Key areas of development include:

Organocatalysis: The use of small organic molecules as catalysts has gained traction for the synthesis of chiral pyrazolones. thieme-connect.comrsc.org Cinchona-derived squaramides, for instance, have been employed in domino reactions to create complex pyran-fused pyrazoles with moderate enantioselectivity. rwth-aachen.de

Metal Catalysis: Transition metal-catalyzed reactions are powerful tools for asymmetric synthesis. Methodologies employing metal catalysts are being explored to control the stereoselective functionalization of the pyrazolone (B3327878) ring. rsc.orgrwth-aachen.de

Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven effective in guiding stereoselective additions to create chiral amines that can be converted into pyrazole derivatives with high enantiomeric excess. nih.gov

The unique structure of pyrazolin-5-ones, which exist in multiple tautomeric forms, provides several reactive centers that can be exploited for asymmetric functionalization, making them valuable substrates for these emerging synthetic strategies. rsc.orgrwth-aachen.de The goal is to develop robust and scalable methods for producing single-enantiomer pyrazole compounds, a critical step in the development of more selective and effective therapeutic agents. dntb.gov.ua

Exploration of Unconventional Reactivity and Catalysis with 1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol

Beyond established synthetic routes, researchers are exploring the unconventional reactivity of the pyrazole scaffold to forge novel chemical bonds and construct complex molecular architectures. The specific arrangement of atoms in this compound, featuring both electron-withdrawing (nitro group) and electron-donating (hydroxyl and methyl groups) substituents, imparts unique chemical properties that can be harnessed for catalysis and novel transformations.

Future explorations in this area are likely to focus on:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the pyrazole ring or its substituents offers a more atom-economical approach to creating derivatives, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a green and efficient means to initiate novel reactions, which could be applied to the synthesis and modification of pyrazole structures.

Pyrazole-based Ligands: The nitrogen atoms in the pyrazole ring can coordinate with metal centers, making pyrazole derivatives versatile ligands in homogeneous catalysis. nih.gov Research into new pyrazole-containing ligands could lead to catalysts with enhanced activity and selectivity for a wide range of organic transformations.

By pushing the boundaries of known reactivity, chemists can uncover new synthetic pathways and potentially discover novel biological activities associated with previously inaccessible derivatives of this compound.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

For pyrazole derivatives, AI and ML are being applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D-QSAR models are being developed to predict the anticancer activity of pyrazole derivatives against various cancer cell lines. nih.gov These models identify key molecular descriptors that correlate with biological activity, allowing for the design of new compounds with potentially enhanced potency. nih.gov

Virtual Screening and Molecular Docking: Computational techniques are used to screen large virtual libraries of pyrazole-based compounds to identify potential inhibitors of specific biological targets, such as the SARS-CoV-2 main protease (Mpro). nih.gov This approach helps prioritize candidates for synthesis and experimental testing. nih.gov

Generative Models: AI-based generative models can design entirely new molecules from scratch. springernature.com These models can be trained on known active compounds to generate novel pyrazole structures with a high probability of possessing the desired biological activity.

| Computational Approach | Application in Pyrazole Research | Potential Outcome |

| 2D-QSAR | Predicting anticancer activity of synthesized pyrazole derivatives. nih.gov | Design of novel compounds with enhanced potency based on key molecular descriptors. nih.gov |

| Molecular Docking | Virtual screening of pyrazole libraries against therapeutic targets like SARS-CoV-2 Mpro. nih.gov | Identification and prioritization of promising candidates for synthesis and biological evaluation. nih.gov |

| Deep Learning | Consensus ranking of virtual screening hits to refine candidate selection. nih.gov | Increased accuracy in identifying potent inhibitors. |

| Generative AI | De novo design of novel chemical entities with desired properties. springernature.com | Discovery of new pyrazole scaffolds with unique biological activities. |

Advancements in Flow Chemistry and Automated Synthetic Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages over traditional methods, including enhanced safety, better reaction control, improved scalability, and the potential for automation. mdpi.comnih.govresearchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles. galchimia.comscilit.com

Future advancements in this area will likely involve:

Telescoped Synthesis: Connecting multiple flow reactors in sequence allows for multi-step syntheses to be performed in a continuous fashion, eliminating the need for isolation and purification of intermediates. galchimia.com This "tandem" approach significantly improves efficiency. galchimia.com

Integration of Purification: Automated platforms are being developed that integrate reaction, work-up, and purification steps, streamlining the entire synthesis process. researchgate.net

Hazardous Reagent Handling: Flow chemistry allows for the safe, in-situ generation and immediate consumption of hazardous reagents, such as diazoalkanes, which are often used in pyrazole synthesis. mdpi.com

By embracing flow chemistry and automation, researchers can accelerate the synthesis of pyrazole libraries, enabling faster exploration of structure-activity relationships and reducing the time from compound design to biological testing. mdpi.comresearchgate.net

| Feature of Flow Chemistry | Advantage for Pyrazole Synthesis | Reference |

| Enhanced Control | Precise management of temperature, pressure, and reaction time, leading to higher yields and purity. | nih.govresearchgate.net |

| Improved Safety | Small reaction volumes and efficient heat dissipation minimize risks, especially for exothermic or hazardous reactions. | mdpi.comscilit.com |

| Scalability | Production can be easily scaled up by running the system for longer periods, avoiding the challenges of batch scale-up. | mdpi.comgalchimia.com |

| Automation | Allows for high-throughput synthesis and rapid optimization of reaction conditions. | researchgate.net |

Initiatives Towards Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic planning, with a focus on minimizing waste, avoiding hazardous substances, and maximizing efficiency. researchgate.net For pyrazole synthesis, this translates to the development of protocols that are both environmentally friendly and economically viable.

Key trends in sustainable pyrazole synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. mdpi.com Reagentless approaches, such as the iodosulfenylation of alkynes using only iodine and disulfides, exemplify 100% atom economy. rsc.org

Green Solvents: Replacing hazardous organic solvents with more benign alternatives like water or bio-based solvents, or performing reactions under solvent-free conditions. researchgate.netrsc.org

Renewable Energy Sources: Utilizing microwave irradiation or sonochemistry to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. ias.ac.in

Recyclable Catalysts: Employing heterogeneous or reusable catalysts that can be easily separated from the reaction mixture and used in multiple cycles, reducing waste and cost. researchgate.netrsc.org

These initiatives not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes for producing valuable compounds like this compound and its derivatives. researchgate.netnih.gov

Q & A

Q. Q1. What are the common synthetic routes for preparing 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol?

Methodological Answer: The synthesis typically involves:

- Cyclization of hydrazine derivatives : Reacting substituted hydrazines with β-ketoesters or diketones under acidic conditions to form the pyrazole core. Nitration is then performed using HNO₃/H₂SO₄ to introduce the nitro group at the 4-position .

- Substitution reactions : For example, introducing the nitro group via electrophilic aromatic substitution, followed by alkylation to add methyl groups at positions 1 and 3 .

Key Reagents : Hydrazine derivatives, β-ketoesters, nitrating agents (e.g., HNO₃), and alkylating agents (e.g., dimethyl sulfate).

Advanced Synthesis Questions

Q. Q2. How can regioselectivity challenges during nitration of the pyrazole ring be addressed?

Methodological Answer: Regioselectivity is influenced by:

- Electron-donating/withdrawing groups : Methyl groups at positions 1 and 3 direct nitration to the 4-position due to steric and electronic effects. Computational modeling (e.g., DFT) can predict reactivity .

- Reaction conditions : Controlled temperatures (0–5°C) and diluted HNO₃ minimize over-nitration. Monitoring via TLC or HPLC ensures intermediate purity .

Basic Characterization Questions

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at 1 and 3, nitro at 4). NOESY can resolve steric interactions .

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro group presence .

- Mass spectrometry : High-resolution MS validates molecular formula (C₅H₇N₃O₃) .

Advanced Characterization Questions

Q. Q4. How can X-ray crystallography resolve ambiguities in the nitro group’s orientation?

Methodological Answer:

- Single-crystal XRD : Determines bond lengths (e.g., C-NO₂ ~1.47 Å) and dihedral angles between the nitro group and pyrazole ring, confirming coplanarity or torsion .

- Hydrogen-bond analysis : Identifies intermolecular interactions (e.g., O–H···O hydrogen bonds involving the hydroxyl group at position 5), which stabilize the crystal lattice .

Biological Activity Questions

Q. Q5. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- Antibacterial assays : Disk diffusion or microdilution methods against Gram-positive/negative strains (e.g., S. aureus, E. coli). Nitro groups enhance activity via electron-withdrawing effects .

- Enzyme inhibition studies : Testing against targets like COX-2 or nitroreductases using fluorometric or colorimetric assays .

Advanced Mechanistic Questions

Q. Q6. How does the nitro group influence the compound’s redox behavior in biological systems?

Methodological Answer:

- Nitroreductase activity : The nitro group undergoes enzymatic reduction to nitroso or hydroxylamine intermediates, generating reactive oxygen species (ROS). Electrochemical studies (cyclic voltammetry) quantify reduction potentials .

- Metabolite identification : LC-MS/MS tracks nitro group reduction products in cell lysates .

Data Contradiction Analysis

Q. Q7. How to resolve discrepancies in reported antibacterial efficacy across studies?

Methodological Answer:

- Standardized protocols : Ensure consistent bacterial strains (e.g., ATCC standards), inoculum size, and growth media.

- Control experiments : Compare with structurally similar analogs (e.g., 4-amino derivatives) to isolate the nitro group’s role .

Computational Chemistry Questions

Q. Q8. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity at the nitro group.

- Molecular docking : Simulate interactions with biological targets (e.g., nitroreductases) to guide SAR studies .

Stability and Storage Questions

Q. Q9. What conditions prevent degradation of this compound during storage?

Methodological Answer:

- Light-sensitive degradation : Store in amber vials at –20°C under inert gas (N₂ or Ar).

- Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the nitro group .

Advanced Synthetic Modifications

Q. Q10. How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

- Prodrug strategies : Replace the hydroxyl group at position 5 with ester or phosphate groups to enhance solubility.

- Bioisosteric replacement : Substitute the nitro group with a trifluoromethyl sulfonyl group to reduce toxicity while retaining electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.